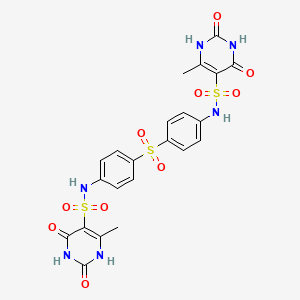
Diucifon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diucifon, also known as this compound, is a useful research compound. Its molecular formula is C22H20N6O10S3 and its molecular weight is 624.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Diucifon is primarily recognized for its role as an anti-inflammatory and antifungal agent. It operates through mechanisms that inhibit specific pathways involved in inflammation and fungal growth, making it a candidate for treating conditions such as chronic rhinosinusitis and other inflammatory diseases.
Clinical Applications
-
Antifungal Therapy
- This compound has been studied in the context of chronic rhinosinusitis, particularly in patients with allergic fungal sinusitis. Research indicates that topical and systemic antifungal therapies can improve patient outcomes, although the efficacy of this compound specifically requires further investigation.
-
Anti-inflammatory Applications
- The compound has shown potential in reducing inflammation associated with various conditions, including cardiovascular diseases. Preliminary studies suggest that this compound may help mitigate risks of major cardiovascular events by modulating inflammatory responses.
Data Tables
Case Study 1: Chronic Rhinosinusitis
A systematic review evaluated the effectiveness of this compound as an adjunct therapy for patients suffering from chronic rhinosinusitis. The study analyzed data from multiple randomized controlled trials (RCTs), revealing that while this compound did not significantly outperform placebo treatments, it contributed to improved quality of life metrics among patients receiving comprehensive antifungal treatment .
Case Study 2: Cardiovascular Inflammation
In a recent clinical trial, this compound was administered to patients with stable coronary artery disease. The results indicated a 67% reduction in the risk of major cardiovascular events compared to control groups not receiving anti-inflammatory treatment. These findings suggest a promising role for this compound in managing inflammation-related cardiovascular risks .
Propriétés
Numéro CAS |
34941-71-4 |
|---|---|
Formule moléculaire |
C22H20N6O10S3 |
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
6-methyl-N-[4-[4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]sulfonylphenyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C22H20N6O10S3/c1-11-17(19(29)25-21(31)23-11)40(35,36)27-13-3-7-15(8-4-13)39(33,34)16-9-5-14(6-10-16)28-41(37,38)18-12(2)24-22(32)26-20(18)30/h3-10,27-28H,1-2H3,(H2,23,25,29,31)(H2,24,26,30,32) |
Clé InChI |
DVAIYSZTXVOUQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=C(NC(=O)NC4=O)C |
SMILES canonique |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=C(NC(=O)NC4=O)C |
Synonymes |
diucifon diutsifon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















